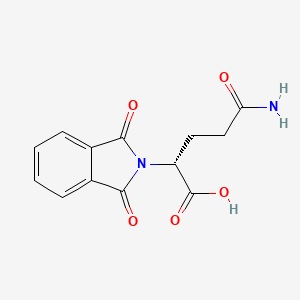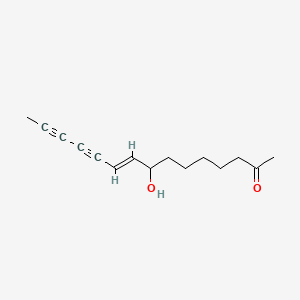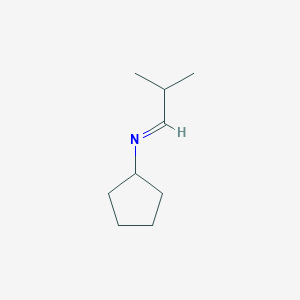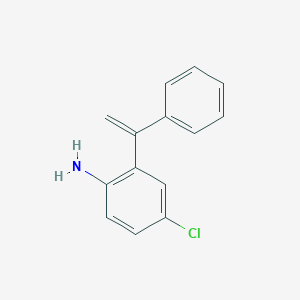
Benzenamine,4-chloro-2-(1-phenylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-chloro-2-(1-phenylethenyl)-: is an organic compound with the molecular formula C14H12ClN It is a derivative of benzenamine, where the amino group is substituted at the para position with a chloro group and at the ortho position with a 1-phenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: One common method to synthesize benzenamine, 4-chloro-2-(1-phenylethenyl)- involves the aromatic substitution of benzenamine with chloro and 1-phenylethenyl groups. This can be achieved through a series of reactions including nitration, reduction, and subsequent substitution reactions.
Palladium-Catalyzed Coupling: Another method involves the use of palladium-catalyzed coupling reactions, such as the Heck reaction, where a halogenated benzenamine reacts with styrene derivatives under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of benzenamine, 4-chloro-2-(1-phenylethenyl)- typically involves large-scale catalytic processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzenamine, 4-chloro-2-(1-phenylethenyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the chloro or phenylethenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzenamine, 4-chloro-2-(1-phenylethenyl)- is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in various catalytic processes.
Biology and Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It is used in studies to understand the interaction of aromatic amines with biological systems.
Industry:
Dye and Pigment Production: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymer Industry: It is utilized in the production of specialty polymers with unique properties.
Mécanisme D'action
The mechanism of action of benzenamine, 4-chloro-2-(1-phenylethenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and phenylethenyl groups play a crucial role in modulating its activity and binding affinity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Benzenamine, 4-(2-phenylethenyl)-
- Benzenamine, 4-chloro-2-(1-phenylethyl)-
- Benzenamine, 4-chloro-2-(2-phenylethenyl)-
Uniqueness: Benzenamine, 4-chloro-2-(1-phenylethenyl)- is unique due to the specific positioning of the chloro and phenylethenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and binding characteristics.
Propriétés
Numéro CAS |
3158-99-4 |
|---|---|
Formule moléculaire |
C14H12ClN |
Poids moléculaire |
229.70 g/mol |
Nom IUPAC |
4-chloro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
Clé InChI |
OSYKQMXKERGYJM-UHFFFAOYSA-N |
SMILES canonique |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





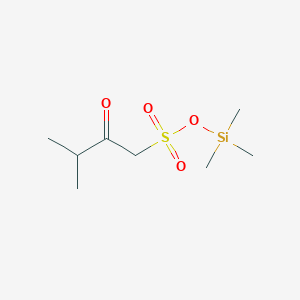
![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)
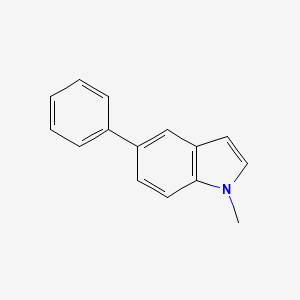
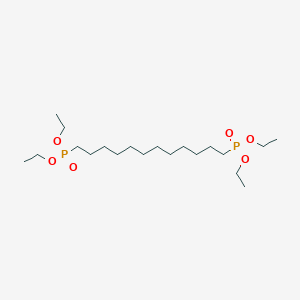

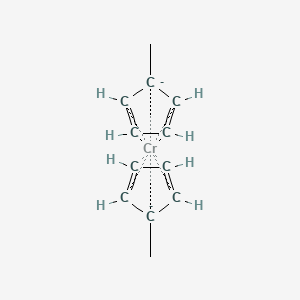
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
